3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
Description
3-bromo-N-[3-(tert-butylamino)propyl]benzamide This compound is a brominated benzamide derivative with a tertiary alkylamine side chain. Its molecular formula is C₁₄H₂₁BrN₂O (molecular weight: 313.233 Da) . The structure includes a benzamide core substituted with a bromine atom at the 3-position and a propyl linker bearing a tert-butylamino group. Key descriptors include SMILES (BrC1=CC=CC(=C1)C(=O)NCCCNC(C)(C)C) and InChIKey (XQYJYVIMQYVZAG-UHFFFAOYSA-N) . It is categorized as a non-polymer and is likely used in pharmaceutical or agrochemical research due to its amine functionality and halogenated aromatic system.
(Z)-but-2-enedioic Acid (Maleic Acid)
This dicarboxylic acid, with the formula C₄H₄O₄ (molecular weight: 116.07 g/mol), exists in the cis-configuration. It is highly acidic (pKa₁ = 1.92, pKa₂ = 6.27) and soluble in polar solvents like water. Maleic acid is industrially significant in polymer synthesis and as a precursor to fumaric acid .
Properties
IUPAC Name |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAATDGMINWXPJ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide typically involves the following steps:
Bromination of Benzamide: The initial step involves the bromination of benzamide to introduce the bromine atom at the desired position on the benzene ring.
Formation of tert-Butylamino Propyl Group:
Coupling with (Z)-but-2-enedioic acid: The final step involves coupling the brominated benzamide with (Z)-but-2-enedioic acid under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(tert-butylamino)propyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions may result in different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Research :
- The compound has shown promise in targeting the DNA damage response (DDR) pathways, particularly through its interaction with proteins like 53BP1, which is critical for repairing double-strand breaks in DNA. Studies indicate that enhancing DDR mechanisms could improve the efficacy of existing cancer therapies.
-
Biological Activity :
- In vitro studies have demonstrated that 3-bromo-N-[3-(tert-butylamino)propyl]benzamide exhibits dose-dependent inhibition of cancer cell proliferation across various cell lines, including breast and colorectal cancers. The IC50 values suggest moderate potency compared to standard chemotherapeutics.
-
Therapeutic Potential :
- Ongoing research aims to explore its potential as a drug candidate, particularly in combination therapies for cancer treatment. Preliminary animal model studies have indicated reduced tumor sizes and improved survival rates when combined with conventional therapies like chemotherapy or radiation.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of other complex molecules due to its unique functional groups. It can undergo various chemical reactions, such as:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
- Oxidation and Reduction Reactions : Depending on the reagents used, it can undergo oxidation or reduction.
- Coupling Reactions : It can participate in coupling reactions to form more complex structures.
Material Science
Research has also explored the use of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide in developing new materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced thermal stability or electrical conductivity.
In Vitro Studies
In laboratory settings, extensive testing against various cancer cell lines has been conducted:
- Breast Cancer Cell Lines : Demonstrated significant inhibition of cell proliferation.
- Colorectal Cancer Cell Lines : Showed similar results with varying IC50 values indicating moderate efficacy.
Animal Models
Preliminary studies using animal models have provided insights into the therapeutic potential:
- Tumor Size Reduction : Administration of the compound led to notable reductions in tumor size.
- Survival Rates : Enhanced survival rates were observed when combined with standard chemotherapy regimens.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butylamino propyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Implications and Discrepancies
Biological Activity
3-bromo-N-[3-(tert-butylamino)propyl]benzamide; (Z)-but-2-enedioic acid is a chemical compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound combines a brominated benzamide structure with a (Z)-but-2-enedioic acid moiety, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The compound's IUPAC name is 3-bromo-N-[3-(tert-butylamino)propyl]benzamide; (Z)-but-2-enedioic acid, and it has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H25BrN2O5 |
| Molecular Weight | 421.30 g/mol |
| CAS Number | 2173992-60-2 |
The presence of the bromine atom and the tert-butylamino group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Research indicates that 3-bromo-N-[3-(tert-butylamino)propyl]benzamide may function as an inhibitor of specific protein interactions involved in cellular signaling pathways. Notably, it has been shown to interact with the protein 53BP1, which plays a crucial role in DNA damage response mechanisms. This interaction suggests potential applications in oncology, particularly in enhancing the efficacy of DNA-damaging agents used in cancer therapy.
Pharmacological Effects
- Antitumor Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : There is emerging evidence that compounds similar to 3-bromo-N-[3-(tert-butylamino)propyl]benzamide may possess neuroprotective properties. This could be particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role .
- Anti-inflammatory Properties : Some studies have suggested that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
A recent study explored the effects of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide on human glioblastoma cells. The results demonstrated significant reductions in cell viability at concentrations above 10 µM, with associated increases in markers of apoptosis. Furthermore, the compound was found to enhance the effects of standard chemotherapeutics when administered in combination therapy.
Another investigation assessed the neuroprotective effects of related compounds on neuronal cell cultures exposed to oxidative stress. Results showed that these compounds could significantly reduce cell death and preserve mitochondrial function, indicating their potential utility in treating neurodegenerative disorders .
Comparative Analysis
To better understand the biological activity of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| N-t-Butyl 3-bromobenzamide | Moderate cytotoxicity | Less effective than the target compound |
| tert-Butyl 3-bromopropylcarbamate | Weak anti-inflammatory properties | Limited application in therapeutic contexts |
| UNC2170 Maleate | Selective inhibitor for 53BP1 | Stronger interaction with DNA repair pathways |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide?
Methodological Answer: A statistical Design of Experiments (DoE) approach is critical for optimizing reaction conditions. Key factors include temperature, solvent polarity, catalyst loading, and reaction time. For example:
- Use a central composite design to evaluate interactions between variables.
- Analyze response surfaces to identify optimal conditions for yield and purity.
- Validate predictions with confirmatory experiments to minimize trial-and-error approaches.
This methodology aligns with best practices in chemical technology for systematic parameter optimization .
Q. Which analytical techniques are most effective for characterizing the purity and structure of (Z)-but-2-enedioic acid in mixtures?
Methodological Answer: Combined spectroscopic and chromatographic methods are essential:
- NMR Spectroscopy : Confirm stereochemistry and detect impurities via / chemical shifts.
- HPLC-MS : Quantify purity and identify byproducts using reverse-phase chromatography coupled with mass spectrometry.
- X-ray Diffraction (XRD) : Resolve crystal structure ambiguities, particularly for stereoisomers.
These techniques are standard in academic research for rigorous structural validation .
Q. How can researchers address solubility challenges during formulation of these compounds for biological assays?
Methodological Answer: Employ phase-solubility diagrams and co-solvent systems:
- Test binary/ternary solvent mixtures (e.g., DMSO-water, ethanol-PEG) to enhance solubility.
- Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers.
- Adjust pH to exploit ionization states of the benzamide and carboxylic acid moieties.
This approach is foundational in pre-clinical formulation studies .
Advanced Research Questions
Q. What computational tools are available to predict reaction pathways and intermediates for the synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with AI-driven reaction prediction platforms:
- Use ICReDD’s reaction path search methods to simulate intermediates and transition states.
- Validate predictions with in-situ FTIR or Raman spectroscopy to track transient species.
- Apply COMSOL Multiphysics for kinetic modeling of multi-step reactions under varying reactor conditions.
This hybrid computational-experimental framework accelerates reaction discovery .
Q. How should researchers resolve contradictions in kinetic data between computational models and experimental results?
Methodological Answer: Implement a feedback loop between theory and experiment:
- Re-examine assumptions in computational models (e.g., solvent effects, catalyst deactivation).
- Conduct replicate experiments under tightly controlled conditions (e.g., inert atmosphere, precise temperature gradients).
- Use Bayesian statistical analysis to quantify uncertainties in both datasets.
Such iterative refinement is standard in reaction engineering to reconcile discrepancies .
Q. What advanced reactor designs improve selectivity in the coupling of (Z)-but-2-enedioic acid with tertiary amines?
Methodological Answer: Explore microfluidic reactors or membrane-assisted systems :
- Microreactors enhance mass transfer and thermal control, reducing side reactions.
- Zeolite membranes can selectively remove water to shift equilibrium in condensation reactions.
- Monitor real-time kinetics via inline spectroscopy (e.g., UV-Vis, IR).
These innovations are part of modern reactor design research .
Q. How can multi-step synthesis routes be streamlined to minimize purification steps for these compounds?
Methodological Answer: Adopt telescoping strategies and in-situ quenching:
- Combine steps without isolating intermediates (e.g., one-pot amidation/acid activation).
- Use scavenger resins or liquid-liquid extraction to remove byproducts.
- Optimize via high-throughput screening (HTS) robotics to identify compatible reaction sequences.
This methodology is pivotal for efficient process development in organic synthesis .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
